3-(3,5-Dimethoxybenzamido)benzoic acid
Overview
Description
“3-(3,5-Dimethoxybenzamido)benzoic acid” is a chemical compound with the molecular formula C16H15NO5 . It is a derivative of benzoic acid, which is a type of carboxylic acid .
Physical and Chemical Properties Analysis
The boiling point of “this compound” is not specified . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Quantum Chemical Studies and Biological Properties
Quantum chemical studies have investigated the dissociation of substituted benzoic acids, including compounds like 3-(3,5-Dimethoxybenzamido)benzoic acid. These studies are significant for understanding the chemical behavior and potential applications of such compounds. Additionally, benzoic acid derivatives have been noted for their various biological properties, including antimicrobial, antialgal, antimutagenic, antiestrogenic, hypoglycemic, anti-inflammatory, and antiviral activities. They are also used as preservatives in drugs, cosmetics, and food products (Sainsbury, 1975).
Polymer Syntheses and Material Science
The compound has applications in material science, particularly in the synthesis of hyperbranched poly(ester‐amide)s. These polymers, derived from benzoic acid and its derivatives, have potential uses in various industries due to their unique physical properties (Kricheldorf & Loehden, 1995).
Molecular Docking Studies in Pharmacology
In pharmacology, derivatives of this compound have been studied through molecular docking. These studies are crucial for drug discovery, helping to identify potential therapeutic agents by examining the interactions between the benzoic acid derivatives and biological targets (Udhe & Bhatt, 2020).
Applications in Antibacterial and Antifungal Agents
Some derivatives of this compound exhibit significant antibacterial and antifungal activities. This makes them valuable for developing new antimicrobial agents and could be crucial in the pharmaceutical and biotechnological industries (Satpute, Gangan, & Shastri, 2018).
Liquid Crystal and Polymer Chemistry
The compound has been used in the synthesis of liquid crystal and polymer materials. These applications are important in the development of new materials with specific optical and physical properties, useful in various technological applications (Weissflog et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-13-7-11(8-14(9-13)22-2)15(18)17-12-5-3-4-10(6-12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECJAFPUIWIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351778 | |
Record name | SBB043549 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444080-03-9 | |
Record name | SBB043549 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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